molecular formula C23H29NO3 B1437480 tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate CAS No. 936497-89-1

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate

Cat. No. B1437480
M. Wt: 367.5 g/mol
InChI Key: ZAMAOAKAEZPBBM-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate” is a compound with the molecular formula C23H29NO3 . It is used as an intermediate in the manufacture of fentanyl and its related derivatives .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate” is defined by its molecular formula, C23H29NO3. The average mass of the molecule is 367.481 Da and the monoisotopic mass is 367.214752 Da .

Scientific Research Applications

Synthetic Applications and Environmental Considerations

  • Synthetic Routes and Pharmaceutical Applications

    This compound is significant in the synthesis of pharmaceuticals, such as Vandetanib, through complex chemical transformations involving substitution, deprotection, and cyclization processes. The optimized synthetic routes offer higher yields and commercial value in industrial production, showcasing its utility in the pharmaceutical sector (Mi, 2015).

  • Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants (SPAs)

    Although not directly related to the compound , studies on SPAs, which share some structural similarities, highlight concerns over environmental pollution and human exposure. These substances, found in various matrices, have been linked to potential health risks such as endocrine disruption and carcinogenic effects. Research emphasizes the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

  • Applications in N-Heterocycle Synthesis

    Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of N-heterocycles, a core structural component in many natural products and therapeutics. The methodologies involving these sulfinamides enable the creation of diverse piperidines and pyrrolidines, demonstrating the broad utility of tert-substituted compounds in medicinal chemistry (Philip et al., 2020).

Innovations in Material Science

  • Plastic Scintillators Development: Research into plastic scintillators based on polymethyl methacrylate, incorporating various luminescent dyes, has shown that replacing traditional solvents with alternatives like 1,3-divinylbenzene does not affect scintillation efficiency or stability. This indicates a potential for tert-butyl based compounds in improving material properties for radiation detection technologies (Salimgareeva & Kolesov, 2005).

Safety And Hazards

The safety data sheet for a similar compound, “tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate”, indicates that it is considered hazardous. It may cause skin and eye damage, and may be harmful if swallowed. It may also cause respiratory irritation .

Future Directions

The future directions for “tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate” are likely tied to its use in the synthesis of fentanyl and its analogues. As these substances continue to be of interest in the medical community, research into more efficient and safe synthesis methods, including the use of this compound, is likely to continue .

properties

IUPAC Name

tert-butyl 4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-23(2,3)27-22(25)24-15-13-20(14-16-24)19-9-11-21(12-10-19)26-17-18-7-5-4-6-8-18/h4-12,20H,13-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMAOAKAEZPBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650652
Record name tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate

CAS RN

936497-89-1
Record name tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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